2,3-diphenylquinoxalin-5-amine
Übersicht
Beschreibung
2,3-diphenylquinoxalin-5-amine is a heterocyclic compound that belongs to the quinoxaline family.
Vorbereitungsmethoden
The synthesis of 2,3-diphenylquinoxalin-5-amine typically involves the condensation of 2,3-dichloroquinoxaline with aniline under specific reaction conditions. This reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and cost-effectiveness .
Analyse Chemischer Reaktionen
2,3-diphenylquinoxalin-5-amine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoxaline derivatives with different functional groups.
Reduction: Reduction reactions can lead to the formation of dihydroquinoxaline derivatives.
Substitution: The amino group can be substituted with other functional groups using reagents such as alkyl halides or acyl chlorides . The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Chemistry: It is used as a building block for the synthesis of more complex quinoxaline derivatives.
Biology: It has shown potential as an antimicrobial and antifungal agent.
Medicine: Research has indicated its potential use in the development of anticancer drugs due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation
Industry: It is used in the production of dyes, fluorescent materials, and electroluminescent materials
Wirkmechanismus
The mechanism of action of 2,3-diphenylquinoxalin-5-amine involves its interaction with specific molecular targets and pathways. It can inhibit certain enzymes, leading to the disruption of cellular processes in microorganisms and cancer cells. The exact molecular targets and pathways involved vary depending on the specific application and the type of cells or organisms being studied .
Vergleich Mit ähnlichen Verbindungen
2,3-diphenylquinoxalin-5-amine can be compared with other quinoxaline derivatives such as:
2,3-Diphenylquinoxaline: Lacks the amino group, which may result in different biological activities.
5,6-Dimethylquinoxaline: Contains methyl groups instead of phenyl groups, leading to variations in its chemical and biological properties
2,3-Dichloroquinoxaline: Contains chlorine atoms, which can significantly alter its reactivity and applications .
Eigenschaften
CAS-Nummer |
32044-95-4 |
---|---|
Molekularformel |
C20H15N3 |
Molekulargewicht |
297.4 g/mol |
IUPAC-Name |
2,3-diphenylquinoxalin-5-amine |
InChI |
InChI=1S/C20H15N3/c21-16-12-7-13-17-20(16)23-19(15-10-5-2-6-11-15)18(22-17)14-8-3-1-4-9-14/h1-13H,21H2 |
InChI-Schlüssel |
URGHPEUGBMZIMQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC(=C3N=C2C4=CC=CC=C4)N |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.